molecular formula C18H19Cl3N2O3S B296477 1-(5-Chloro-2-methylphenyl)-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine

1-(5-Chloro-2-methylphenyl)-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B296477
M. Wt: 449.8 g/mol
InChI Key: RLQHQWQUNIVWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methylphenyl)-4-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is a protein that plays a crucial role in the signaling pathways of various immune cells and is a promising target for the treatment of autoimmune diseases and cancer.

Mechanism of Action

TAK-659 is a selective inhibitor of SYK, a protein that plays a crucial role in the signaling pathways of various immune cells. SYK is involved in the activation of B cells, mast cells, and other immune cells, and its inhibition can lead to the suppression of immune responses. TAK-659 selectively inhibits SYK and has minimal effects on other kinases, making it a promising therapeutic agent for autoimmune diseases and cancer.
Biochemical and physiological effects:
TAK-659 has been shown to inhibit the activation of B cells and other immune cells, leading to the suppression of immune responses. TAK-659 has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In preclinical studies, TAK-659 has been well-tolerated with minimal toxicity.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a selective inhibitor of SYK, making it a valuable tool for studying the role of SYK in immune cell signaling pathways. TAK-659 has also been well-characterized in preclinical studies, making it a reliable and reproducible tool for research. However, TAK-659 has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on TAK-659. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another potential application is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has shown efficacy in preclinical models and is currently being evaluated in clinical trials. Other future directions include the development of more potent and selective SYK inhibitors and the exploration of combination therapies with other targeted agents.

Synthesis Methods

The synthesis of TAK-659 involves several steps starting from commercially available starting materials. The first step involves the reaction of 5-chloro-2-methylphenylamine with 4-bromobenzaldehyde to form an intermediate product. This intermediate is then reacted with 2,3-dichloro-4-methoxybenzenesulfonyl chloride to form the final product TAK-659. The synthesis of TAK-659 has been optimized to improve yields and purity.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has also shown efficacy in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

properties

Molecular Formula

C18H19Cl3N2O3S

Molecular Weight

449.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(19)11-14(12)22-7-9-23(10-8-22)27(24,25)16-6-5-15(26-2)17(20)18(16)21/h3-6,11H,7-10H2,1-2H3

InChI Key

RLQHQWQUNIVWIT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl

Origin of Product

United States

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